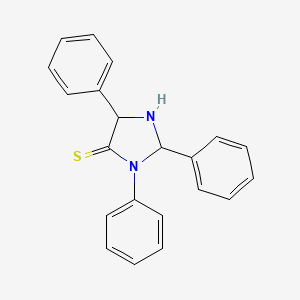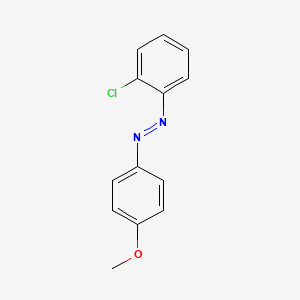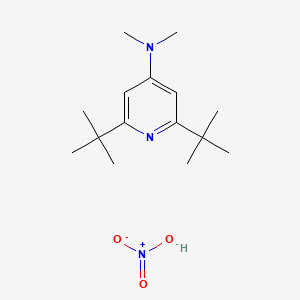
2-Amino-4-hydroxy-6-(1',2',3'-trihydroxybutyl)-5,6,7,8-tetrahydropteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-hydroxy-6-(1’,2’,3’-trihydroxybutyl)-5,6,7,8-tetrahydropteridine is a complex organic compound belonging to the class of biopterins and derivatives. These compounds are coenzymes containing a 2-amino-pteridine-4-one derivative and are synthesized in various parts of the body, including the pineal gland .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-6-(1’,2’,3’-trihydroxybutyl)-5,6,7,8-tetrahydropteridine involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
These methods would need to ensure high yield and purity, often requiring advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-hydroxy-6-(1’,2’,3’-trihydroxybutyl)-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield hydro derivatives .
Aplicaciones Científicas De Investigación
2-Amino-4-hydroxy-6-(1’,2’,3’-trihydroxybutyl)-5,6,7,8-tetrahydropteridine has several scientific research applications:
Chemistry: It is used as a model compound for studying pteridine chemistry and its derivatives.
Biology: The compound plays a role in various biological processes, including enzyme catalysis and cellular metabolism.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating metabolic disorders.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-hydroxy-6-(1’,2’,3’-trihydroxybutyl)-5,6,7,8-tetrahydropteridine involves its interaction with specific molecular targets and pathways. It acts as a coenzyme in various enzymatic reactions, facilitating the transfer of electrons and other chemical groups. The compound’s structure allows it to bind to specific enzymes, enhancing their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-oxo-4-alpha-hydroxy-6-(erythro-1’,2’,3’-trihydroxypropyl)-5,6,7,8-tetrahydroxypterin: This compound has a similar structure but differs in the functional groups attached to the pteridine ring.
2-Amino-6-(1,2,3-trihydroxybutyl)-5,6,7,8-tetrahydro-4(1H)-pteridinone: Another similar compound with slight variations in the hydroxy and amino groups.
Uniqueness
What sets 2-Amino-4-hydroxy-6-(1’,2’,3’-trihydroxybutyl)-5,6,7,8-tetrahydropteridine apart is its specific arrangement of functional groups, which gives it unique chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
51131-68-1 |
|---|---|
Fórmula molecular |
C10H17N5O4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
2-amino-6-(1,2,3-trihydroxybutyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C10H17N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h3-4,6-7,13,16-18H,2H2,1H3,(H4,11,12,14,15,19) |
Clave InChI |
MHFQDOCQOZKEHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



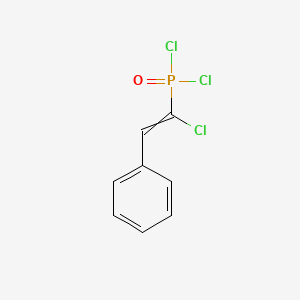

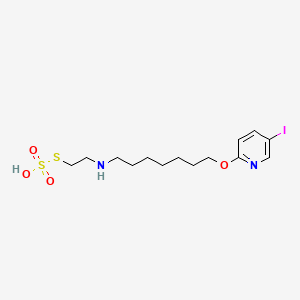
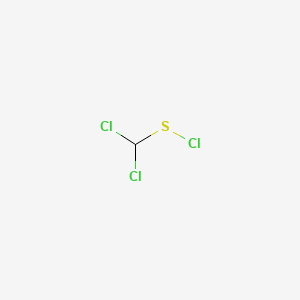

![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)
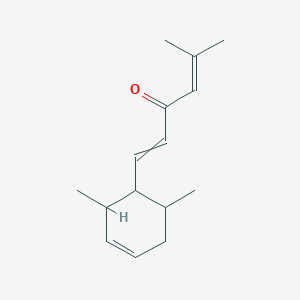
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)

